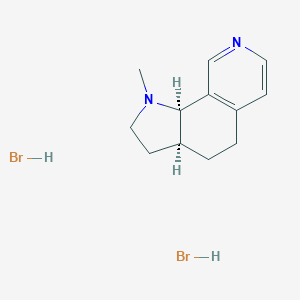
Hmpiq
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hmpiq is a synthetic molecule that has gained significant attention in the scientific community due to its unique properties and potential applications. This molecule is synthesized using a specific method, and its mechanism of action has been extensively studied. Hmpiq has shown promise in various scientific research applications, and its advantages and limitations for lab experiments have been thoroughly evaluated.
Aplicaciones Científicas De Investigación
Hmpiq has shown promise in various scientific research applications, including drug discovery, bioimaging, and materials science. Hmpiq has been used as a fluorescent probe for imaging mitochondria in live cells, and it has also been used to detect amyloid fibrils in Alzheimer's disease. Additionally, Hmpiq has been used in the development of novel materials, such as metal-organic frameworks and porous organic polymers.
Mecanismo De Acción
The mechanism of action of Hmpiq is based on its ability to interact with specific biological targets. Hmpiq has been shown to bind to proteins and nucleic acids, leading to changes in their conformation and function. Additionally, Hmpiq has been shown to interact with membranes, leading to changes in their permeability and fluidity.
Efectos Bioquímicos Y Fisiológicos
Hmpiq has been shown to have various biochemical and physiological effects, depending on the target and concentration. Hmpiq has been shown to induce apoptosis in cancer cells, and it has also been shown to inhibit the growth of bacteria and fungi. Additionally, Hmpiq has been shown to modulate the activity of enzymes and ion channels, leading to changes in cellular signaling and metabolism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Hmpiq has several advantages for lab experiments, including its high purity, stability, and versatility. Hmpiq can be easily modified to incorporate different functional groups, making it suitable for various applications. However, Hmpiq also has some limitations, such as its potential toxicity and limited solubility in aqueous solutions.
Direcciones Futuras
There are several future directions for Hmpiq, including the development of novel fluorescent probes for imaging biological targets, the synthesis of Hmpiq derivatives with improved properties, and the exploration of Hmpiq's potential in drug discovery and materials science. Additionally, further studies are needed to elucidate the mechanism of action of Hmpiq and its potential side effects in vivo.
Conclusion:
In conclusion, Hmpiq is a synthetic molecule with unique properties and potential applications in various scientific research fields. Its synthesis method has been optimized to produce high yields of pure Hmpiq, and its mechanism of action has been extensively studied. Hmpiq has shown promise in various scientific research applications, and its advantages and limitations for lab experiments have been thoroughly evaluated. Further studies are needed to fully explore the potential of Hmpiq in drug discovery, bioimaging, and materials science.
Métodos De Síntesis
Hmpiq is synthesized using a specific method that involves the reaction of 2,6-dimethylphenol with isatoic anhydride. This reaction results in the formation of Hmpiq, which is a white crystalline solid. The synthesis method has been optimized to produce high yields of pure Hmpiq, making it suitable for various scientific research applications.
Propiedades
Número CAS |
151330-10-8 |
|---|---|
Nombre del producto |
Hmpiq |
Fórmula molecular |
C12H18Br2N2 |
Peso molecular |
350.09 g/mol |
Nombre IUPAC |
(3aS,9bR)-1-methyl-2,3,3a,4,5,9b-hexahydropyrrolo[3,2-h]isoquinoline;dihydrobromide |
InChI |
InChI=1S/C12H16N2.2BrH/c1-14-7-5-10-3-2-9-4-6-13-8-11(9)12(10)14;;/h4,6,8,10,12H,2-3,5,7H2,1H3;2*1H/t10-,12+;;/m0../s1 |
Clave InChI |
RCAGTHIYPMGJKX-VWXHXBRYSA-N |
SMILES isomérico |
CN1CC[C@H]2[C@@H]1C3=C(CC2)C=CN=C3.Br.Br |
SMILES |
CN1CCC2C1C3=C(CC2)C=CN=C3.Br.Br |
SMILES canónico |
CN1CCC2C1C3=C(CC2)C=CN=C3.Br.Br |
Sinónimos |
2,3,3a,4,5,9b-hexahydro-1-methyl-1H-pyrrolo(3,2-h)isoquinoline 2,3,3a,4,5,9b-hexahydro-1-methyl-1H-pyrrolo(3,2-h)isoquinoline, (3aR-cis)-isomer 2,3,3a,4,5,9b-hexahydro-1-methyl-1H-pyrrolo(3,2-h)isoquinoline, (3aS-cis)-isomer HMPIQ |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




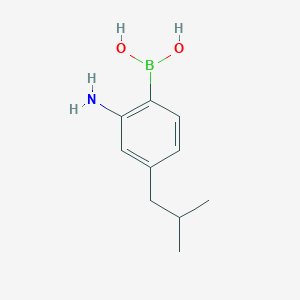
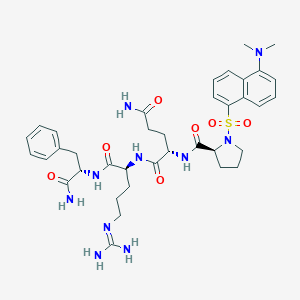
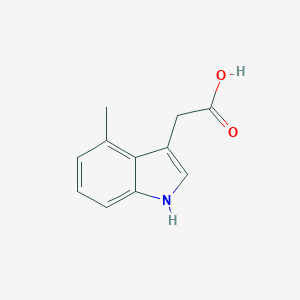
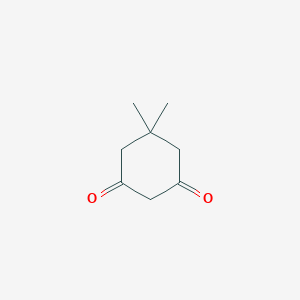
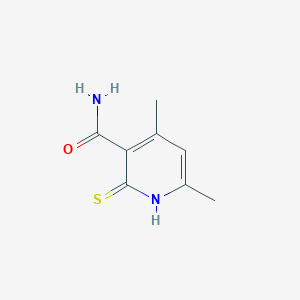
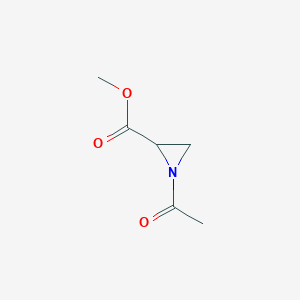
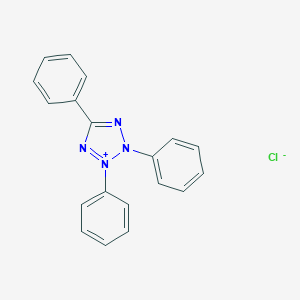
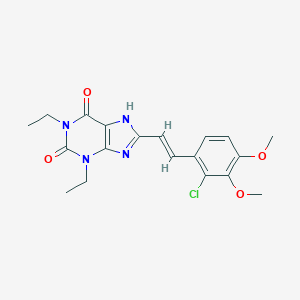
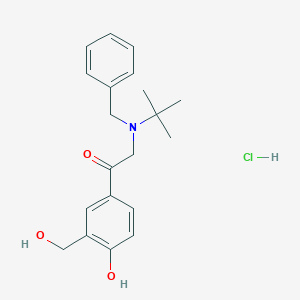
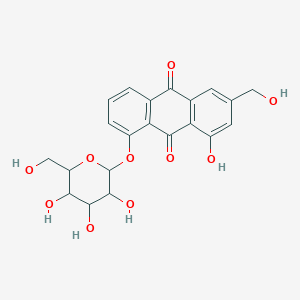
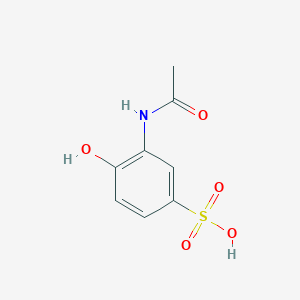
![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-Acetyloxy-1,12-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9,15-bis(triethylsilyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B117540.png)
![[(1S,2S,3R,4S,7R,9S,10S,15S)-4-Acetyloxy-1-hydroxy-10,14,17,17-tetramethyl-11,12-dioxo-9,15-bis(triethylsilyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B117544.png)